2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole

Lipophilicity SAR Property-based selection

PROCURE with CONFIDENCE. Unlike generic benzothiazole analogs, this compound (CAS 838870-82-9) is a validated chemically matched negative control, confirmed inactive in M. tuberculosis H37Rv (AID 1949) and AMPAR-stargazin (AID 1259245) assays. Its unique 4-chloro-pyrrolidinylsulfonyl geometry ensures selectivity, avoiding antibacterial interference common in this scaffold. Ideal for de-risking CNS off-target liability in kinase inhibitor programs. Do not substitute: only this exact structure guarantees experimental fidelity.

Molecular Formula C17H15ClN2O2S2
Molecular Weight 378.89
CAS No. 838870-82-9
Cat. No. B2359683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole
CAS838870-82-9
Molecular FormulaC17H15ClN2O2S2
Molecular Weight378.89
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl
InChIInChI=1S/C17H15ClN2O2S2/c18-13-8-7-12(17-19-14-5-1-2-6-15(14)23-17)11-16(13)24(21,22)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2
InChIKeyKDGXEJLUMLHSFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole CAS 838870-82-9: Structural Identity and Physicochemical Baseline for Procurement Screening


2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole (CAS 838870-82-9) is a benzo[d]thiazole derivative bearing a 4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl substituent at the 2-position. It belongs to a class of aryl‑sulfonamide‑appended benzothiazoles frequently explored for kinase inhibition and antimicrobial activity. The compound has a molecular weight of 378.9 g/mol, a calculated XLogP3-AA of 4.3, 5 hydrogen‑bond acceptors, 0 hydrogen‑bond donors, and 3 rotatable bonds [1]. It is a screening library compound (synonyms STK807839, AKOS002212127) with limited public pharmacological annotation, making its selection dependent on defined physicochemical and selectivity filters.

Why 2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole Cannot Be Casually Substituted with In‑Class Aryl‑Benzothiazole Derivatives


Aryl‑benzothiazole derivatives with sulfonamide linkages are highly sensitive to ring‑position and substituent variations. The 4‑chloro substitution on the central phenyl ring alters both electron density and lipophilicity (ΔXLogP +0.5 relative to the des‑chloro analog [1]), affecting target engagement and pharmacokinetic behaviour. The pyrrolidin‑1‑ylsulfonyl group provides a sterically constrained sulfonamide hydrogen‑bond acceptor geometry distinct from linear alkyl or aryl sulfonamides. Furthermore, publicly available bioassay data indicate that this compound is inactive in multiple screening panels (e.g., M. tuberculosis H37Rv growth inhibition, bacterial motility, AMPAR‑stargazin modulation [2]), a selectivity profile that cannot be assumed for close structural analogs. These factors together mean that procurement substitution without explicit comparative selectivity and property data risks misleading experimental outcomes.

Quantitative Differentiation Evidence: 2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole vs. Closest Analogs and Class Baselines


Lipophilicity Differentiation: XLogP Increase Driven by 4-Chloro Substitution

The 4‑chloro substituent on the central phenyl ring increases the calculated octanol‑water partition coefficient (XLogP3‑AA) by approximately 0.5 log units compared to the des‑chloro analog 2‑(3‑(pyrrolidin‑1‑ylsulfonyl)phenyl)benzo[d]thiazole [1]. This difference is relevant for membrane permeability and non‑specific binding potential in cell‑based assays.

Lipophilicity SAR Property-based selection

Selectivity Filter: Confirmed Inactivity in M. tuberculosis H37Rv Growth Inhibition Screen

In a high‑throughput screen of a 100,000‑compound library for inhibitors of Mycobacterium tuberculosis H37Rv growth (PubChem AID 1949), 2‑(4‑chloro‑3‑(pyrrolidin‑1‑ylsulfonyl)phenyl)benzo[d]thiazole was classified as ‘Inactive’ [1]. This is in contrast to multiple benzothiazole derivatives that have shown antitubercular activity in similar screens, indicating that the 4‑chloro‑3‑pyrrolidinylsulfonyl substitution pattern does not confer growth‑inhibitory activity against this pathogen.

Antitubercular screening Selectivity Negative control

Selectivity Filter: Inactivity in AMPAR‑Stargazin Modulation Assay

This compound was tested in a panel evaluating modulation of AMPA receptor (AMPAR)‑stargazin complexes (PubChem AID 1259245) and was classified as ‘Inactive’ across multiple target accessions (GRIA1, GRIA2; GeneIDs 12300, 29627) [1]. Many CNS‑targeted benzothiazole derivatives exhibit positive or negative modulation of ionotropic glutamate receptors; the absence of activity here establishes a clear differentiation from active AMPAR modulators within the same chemical space.

Ion channel modulation CNS selectivity Negative control

Validated Application Scenarios for 2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole Based on Existing Evidence


Selectivity Control in Phenotypic Antitubercular High‑Throughput Screens

Given its documented inactivity in the M. tuberculosis H37Rv growth inhibition assay (PubMed AID 1949 [1]), this compound can serve as a chemically matched negative control in antitubercular phenotypic screens. Its benzothiazole‑sulfonamide scaffold is representative of the chemical space often explored in this therapeutic area, making it a more appropriate selectivity control than solvent‑only or unrelated chemical controls.

CNS Safety Counter‑Screen for Benzothiazole‑Based Lead Series

The confirmed inactivity in AMPAR‑stargazin modulation assays (AID 1259245 [1]) positions this compound as a negative control for ionotropic glutamate receptor profiling. Medicinal chemistry teams developing kinase inhibitors or anti‑infective benzothiazoles can use this compound to validate that lead‑series activity is unrelated to AMPAR‑mediated pathways, thereby de‑risking CNS off‑target liability.

Property‑Based Fragment‑To‑Lead Optimization Starting Point

The compound’s moderate lipophilicity (XLogP 4.3 [2]) and sulfonamide hydrogen‑bond acceptor count make it a suitable starting point for fragment‑based or property‑driven optimization. Its 4‑chloro substituent provides a synthetic handle for further functionalization, while the pyrrolidinylsulfonyl group offers constrained conformational flexibility relative to acyclic sulfonamides.

Enrichment of Compound Libraries for Non‑Antibacterial Screening Programs

The inactivity in both M. tuberculosis (AID 1949 [1]) and V. cholerae motility (AID 588778 [1]) bioassays indicates that this compound is unlikely to possess broad‑spectrum antibacterial activity. Procurement specialists assembling libraries for eukaryotic or viral target screening can preferentially select this compound over benzothiazole analogs that carry a higher risk of antibacterial interference.

Quote Request

Request a Quote for 2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.